molecular formula C15H18N2O5S B2432814 3-((1-((4-Ethylphenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione CAS No. 2034524-43-9

3-((1-((4-Ethylphenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Cat. No.: B2432814
CAS No.: 2034524-43-9
M. Wt: 338.38
InChI Key: IYYBDXZBDDQDDT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related azetidine compounds has been described in the literature . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines . Methyl 2-(oxetan-3-ylidene)acetate was obtained in a similar manner, which was further treated with various (N-Boc-cycloaminyl)amines to yield the target 3-substituted 3-(acetoxymethyl)oxetane compounds .


Chemical Reactions Analysis

The chemical reactions involving azetidine compounds have been studied . The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

Scientific Research Applications

New Chemical Synthesis

  • The synthesis and characterization of new series of chemical compounds involving azetidine-2-one derivatives have been explored, highlighting the potential for creating diverse chemical entities with potentially valuable properties (Ruaa Wassim Adam, 2018).

Antimicrobial and Anti-Inflammatory Agents

  • Research into 1,3-oxazolidinone derivatives bearing amide, sulfonamide, and thiourea moieties has shown these compounds to possess significant antimicrobial activities. Specifically, one compound demonstrated better activity than chloramphenicol against Gram-positive bacteria, indicating the potential of oxazolidinone derivatives as antimicrobial agents (Nurcan Karaman et al., 2018).
  • Azetidine-2,4-diones have been studied as scaffolds for designing elastase inhibitors, revealing a new class of inhibitors that inhibit porcine pancreatic elastase but show a lower reactivity toward hydroxide compared with analogous inhibitors, indicating their potential as anti-inflammatory agents (Jalmira Mulchande et al., 2008).

Agricultural Applications

  • Famoxadone, a member of the new class of oxazolidinone fungicides, demonstrates excellent control of plant pathogens across various classes that infect crops such as grapes, cereals, and tomatoes. This highlights the application of oxazolidinone derivatives in agriculture as effective fungicides (J. A. Sternberg et al., 2001).

Inhibitory Activity Studies

  • N-Acyl and N-sulfonyloxazolidine-2,4-diones have been identified as pseudo-irreversible inhibitors of serine proteases, with significant inhibitory potency against elastase. This suggests their potential use in therapeutic applications targeting diseases involving serine proteases (A. B. Santana et al., 2012).

Properties

IUPAC Name

3-[[1-(4-ethylphenyl)sulfonylazetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S/c1-2-11-3-5-13(6-4-11)23(20,21)16-7-12(8-16)9-17-14(18)10-22-15(17)19/h3-6,12H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYBDXZBDDQDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)CN3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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